molecular formula C25H28O4 B1260301 4-Prenylphaseollidin

4-Prenylphaseollidin

Cat. No. B1260301
M. Wt: 392.5 g/mol
InChI Key: HOGHBEDTLGAJAS-CPJSRVTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erybraedin A is a member of the class of pterocarpans that is 3,9-dihydroxypterocarpan substituted with prenyl groups at positions 4 and 10 (the 6aR,11aR stereoisomer). Isolated from Erythrina stricta and Erythrina zeyheri, it exhibits antibacterial, antimycobacterial, antiplasmodial and cytotoxic activities. It has a role as an antibacterial agent, an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is a member of pterocarpans and a member of phenols. It derives from a (6aR,11aR)-3,9-dihydroxypterocarpan.

Scientific Research Applications

  • Drug Development and Clinical Trials : Moore et al. (2011) discuss the importance of pilot studies in clinical and translational research, emphasizing the critical role these studies play in the advancement of science and scientific careers. This is relevant to the development of drugs like 4-Prenylphaseollidin, as pilot studies are a key step in the drug development process (Moore et al., 2011).

  • Biological Activity of Compounds : The study by Bocca et al. (2002) investigates the biological activity of ferulenol, a prenylated coumarin, which is structurally similar to 4-Prenylphaseollidin. The study found that ferulenol stimulates tubulin polymerization and has cytotoxic activity against tumor cell lines, highlighting the potential of prenylated compounds in cancer research (Bocca et al., 2002).

  • Application in Type 2 Diabetes : Choi et al. (2014) describe the development of a fusion protein for the treatment of type 2 diabetes, demonstrating the innovative approaches in drug development for chronic conditions. Although not directly related to 4-Prenylphaseollidin, this study illustrates the potential for developing new therapeutic agents based on existing compounds (Choi et al., 2014).

  • Historical Perspective on Drug Discovery : Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of molecular biology and genomic sciences in the development of new medicines. This context is relevant to understanding the potential pathways for researching and developing drugs like 4-Prenylphaseollidin (Drews, 2000).

  • Prenylated Flavonoids in Drug Development : Guo et al. (2018) discuss the isolation and modification of prenylated flavonoids from Morus alba, highlighting their potent inhibitory activity against phosphodiesterase-4. This study is pertinent as it illustrates the medical potential of prenylated compounds, which is the category 4-Prenylphaseollidin falls under (Guo et al., 2018).

properties

Product Name

4-Prenylphaseollidin

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

(6aR,11aR)-4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-17-21(26)12-10-19-23(17)28-13-20-16-9-11-22(27)18(8-6-15(3)4)24(16)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1

InChI Key

HOGHBEDTLGAJAS-CPJSRVTESA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C

synonyms

erybraedin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Prenylphaseollidin
Reactant of Route 2
Reactant of Route 2
4-Prenylphaseollidin
Reactant of Route 3
4-Prenylphaseollidin
Reactant of Route 4
4-Prenylphaseollidin
Reactant of Route 5
4-Prenylphaseollidin
Reactant of Route 6
4-Prenylphaseollidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.